molecular formula C8H18O3Si2 B15170237 Pentamethyldisiloxanyl prop-2-enoate CAS No. 879896-80-7

Pentamethyldisiloxanyl prop-2-enoate

Cat. No.: B15170237
CAS No.: 879896-80-7
M. Wt: 218.40 g/mol
InChI Key: ZUZWUACCUQYNFF-UHFFFAOYSA-N
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Description

Pentamethyldisiloxanyl prop-2-enoate is an organosilicon-containing acrylate ester characterized by a disiloxane backbone (Si–O–Si) linked to a prop-2-enoate group. The compound’s structure combines the reactivity of the acrylate moiety with the thermal stability and hydrophobicity imparted by the pentamethyldisiloxanyl group.

Properties

CAS No.

879896-80-7

Molecular Formula

C8H18O3Si2

Molecular Weight

218.40 g/mol

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl] prop-2-enoate

InChI

InChI=1S/C8H18O3Si2/c1-7-8(9)10-13(5,6)11-12(2,3)4/h7H,1H2,2-6H3

InChI Key

ZUZWUACCUQYNFF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)OC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentamethyldisiloxanyl prop-2-enoate typically involves the reaction of pentamethyldisiloxane with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond between the siloxane and the prop-2-enoic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is common in industrial settings to maintain consistent production rates and quality .

Chemical Reactions Analysis

Types of Reactions

Pentamethyldisiloxanyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified siloxane compounds with different functional groups, which can be used in various applications such as coatings, adhesives, and sealants .

Scientific Research Applications

Pentamethyldisiloxanyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentamethyldisiloxanyl prop-2-enoate involves its ability to form stable siloxane bonds, which contribute to the stability and durability of the polymers it forms. The molecular targets include the silicon-oxygen bonds, which are crucial for the compound’s reactivity and functionality in various applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The unique feature of pentamethyldisiloxanyl prop-2-enoate lies in its siloxane-acrylate hybrid structure. Below is a comparative analysis with structurally related compounds:

Compound Key Substituent Molecular Formula Key Properties
This compound Pentamethyldisiloxanyl group C₁₁H₂₀O₄Si₂ High hydrophobicity, thermal stability
Ethyl prop-2-enoate Ethyl group C₅H₈O₂ Volatile, reactive, used in polymer synthesis
2-Ethylhexyl prop-2-enoate Branched alkyl chain C₁₁H₂₀O₂ Low volatility, plasticizer applications
Phenyl prop-2-enoate Aromatic phenyl group C₉H₈O₂ UV stability, rigid polymer backbone

Key Observations :

  • The siloxane group in this compound significantly reduces polarity compared to alkyl or aryl acrylates, enhancing resistance to moisture and oxidation.
  • Unlike ethyl prop-2-enoate (a volatile monomer), the siloxane derivative likely exhibits lower reactivity due to steric hindrance from the bulky disiloxane group .

Physicochemical Properties

While direct data on this compound are scarce, inferences can be drawn from analogous compounds:

Property This compound Ethyl Prop-2-enoate 2-Ethylhexyl Prop-2-enoate
Boiling Point (°C) Estimated >200 (high molecular weight) 99–101 214–217
Water Solubility Negligible (siloxane hydrophobicity) 1.5 g/L <0.1 g/L
Thermal Stability Excellent (Si–O bond stability) Moderate Moderate

Notable Trends:

  • Siloxane-containing acrylates generally exhibit superior thermal stability (>300°C decomposition) compared to purely organic esters, which degrade below 200°C .
  • The bulky siloxane group reduces polymerization rates but improves final material flexibility and chemical resistance.

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